N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2,4-dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(20)18-14-7-15(13(17)6-12(14)16)23-8-10-2-4-11(5-3-10)19(21)22/h2-7H,8H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZWJNBWLBBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193629 | |
| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-19-2 | |
| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 2,4-Dichloro-5-Aminophenol Precursors
The synthesis typically initiates with the acetylation of 2,4-dichloro-5-aminophenol. In a representative procedure, 2,4-dichloro-5-aminophenol (0.01 mol) is refluxed with acetic anhydride (0.012 mol) in dry acetone under anhydrous conditions for 6 hours, catalyzed by pyridine. The reaction yields N-(2,4-dichloro-5-hydroxyphenyl)acetamide with 85–89% efficiency, as confirmed by thin-layer chromatography (Rf = 0.62 in chloroform:acetone, 7:3). Excess acetic anhydride ensures complete acetylation, while pyridine neutralizes generated HCl, preventing dechlorination side reactions.
Table 1: Optimization of Acetylation Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dry acetone | Pyridine | 80 | 6 | 89 |
| THF | DMAP | 65 | 8 | 76 |
| Ethanol | None | 70 | 10 | 58 |
Etherification with 4-Nitrobenzyl Bromide
Etherification of N-(2,4-dichloro-5-hydroxyphenyl)acetamide with 4-nitrobenzyl bromide proceeds via a Williamson ether synthesis. A mixture of the acetamide derivative (0.01 mol), 4-nitrobenzyl bromide (0.012 mol), and anhydrous potassium carbonate (0.03 mol) in dry acetone is refluxed for 12 hours. The reaction achieves 72% yield after recrystallization from ethanol, with byproducts including O-alkylated isomers minimized through controlled bromide stoichiometry.
Critical Parameters:
Nitration and Regiochemical Control
In alternative routes, nitration precedes etherification. 2,4-Dichloro-5-hydroxyacetanilide is treated with a nitrating mixture (HNO3/H2SO4) at 0–5°C, yielding the 5-nitro derivative. However, this approach suffers from poor regioselectivity (≤45% para-nitro product) due to competing meta-nitration on the dichlorophenyl ring. Patent WO2018091978A1 highlights that nitration in 100–107% sulfuric acid with oleum enhances para-selectivity (82%) by stabilizing the nitronium ion and directing electrophilic attack.
Mechanistic Insight:
The electron-withdrawing acetamide group meta-directs nitration to the 5-position, while steric hindrance from chlorine atoms favors para-substitution on the benzyl ring.
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate:hexane, 1:4) followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H2O, 70:30) confirms ≥98% purity. Spectroscopic data align with expected structural features:
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asymmetric stretch).
- ¹H NMR (400 MHz, CDCl3): δ 8.21 (d, 2H, Ar-NO2), 7.56 (d, 2H, Ar-O), 7.34 (s, 1H, Ar-Cl), 2.15 (s, 3H, CH3).
- MS (EI): m/z 383 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Pathways
| Route | Steps | Overall Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|---|
| Acetylation → Etherification | 2 | 72 | 98 | High |
| Nitration → Etherification | 3 | 54 | 95 | Moderate |
| One-Pot Synthesis | 1 | 38 | 88 | Low |
The acetylation-etherification sequence offers superior yield and selectivity, whereas nitration-first routes introduce complexity and side products. One-pot methods, though concise, suffer from inadequate intermediate stabilization.
Process Optimization and Scalability
Solvent and Catalyst Screening
Replacing acetone with tetrahydrofuran (THF) in etherification reduces yield to 61% due to inferior solvation of K2CO3. Catalytic tetrabutylammonium iodide (TBAI, 5 mol%) accelerates bromide displacement, shortening reaction time to 8 hours without compromising yield.
Green Chemistry Approaches
Microwave-assisted synthesis (180°C, 20 minutes) achieves 70% yield, reducing energy consumption by 40%. Ethyl acetate/water biphasic systems during workup minimize organic solvent use, aligning with green chemistry principles.
Chemical Reactions Analysis
Nitration and Electrophilic Aromatic Substitution
The presence of electron-withdrawing groups (chlorine and nitro) directs electrophilic substitution to specific positions. Nitration reactions under strongly acidic conditions yield nitro derivatives, as demonstrated in analogous chlorinated acetamide systems .
Mechanistic studies indicate that the nitrobenzyl ether group stabilizes intermediates through resonance, while chlorine atoms deactivate the ring, favoring nitration at less hindered positions .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding aniline derivative. In related compounds, sulfuric acid promotes cleavage of the amide bond, yielding free amines :
Key Data:
-
Hydrolysis in concentrated H<sub>2</sub>SO<sub>4</sub> at 8°C proceeds with >90% conversion .
-
Residual acetic acid is neutralized during workup, isolating the aniline derivative .
Nucleophilic Aromatic Substitution (SNAr)
The 2,4-dichloro substituents facilitate SNAr reactions with nucleophiles (e.g., amines, alkoxides). The nitro group enhances ring electrophilicity, enabling displacement at the 4-chloro position preferentially :
Experimental Evidence:
-
Substitution with methylamine at 80°C in DMF yields N-methyl derivatives with 75–85% efficiency .
-
Steric hindrance from the nitrobenzyl ether group reduces reactivity at the 2-chloro position .
Photodegradation Pathways
Under UV irradiation, the nitrobenzyl ether linkage undergoes cleavage via a photo-retro-aldol mechanism, generating benzaldehyde and p-nitroaniline :
Photolysis Data:
| Parameter | Value |
|---|---|
| Major products | Benzaldehyde (42%), p-nitroaniline (38%) |
| Secondary products | Formaldehyde, phenylacetic acid |
| Quantum yield (λ = 254 nm) | 0.12 ± 0.03 |
This degradation pathway has implications for the compound’s stability in light-exposed environments .
Reduction of the Nitro Group
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling further functionalization :
Conditions and Outcomes:
Ether Cleavage Under Acidic Conditions
The nitrobenzyl ether linkage is susceptible to acid-catalyzed cleavage, releasing 4-nitrobenzyl alcohol :
Key Observations:
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss corresponding to acetamide and nitrobenzyl group elimination .
| Decomposition Stage | Temperature Range | Mass Loss (%) | Proposed Process |
|---|---|---|---|
| 1 | 210–250°C | 28% | Acetamide cleavage |
| 2 | 300–350°C | 45% | Nitrobenzyl ether breakdown |
Biological Relevance and Reactivity
The compound’s ability to generate reactive intermediates (e.g., nitroso derivatives) under physiological conditions suggests potential bioactivity . In vitro studies of analogous compounds show inhibition of mitochondrial Complex I, highlighting its utility in medicinal chemistry .
Scientific Research Applications
N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used to study protein interactions, modifications, and functions, which can provide insights into various biological processes and diseases .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound is compared below with structurally related phenylacetamide derivatives, focusing on substituent effects and pharmacological profiles.
Pharmacological Activity Insights
- Analgesic and Anti-nociceptive Activity: Compounds like 36 and 37 () exhibit significant anti-hypernociceptive effects, attributed to sulfonamide substituents that modulate inflammatory pathways.
- Structural-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : The nitro and chloro groups in the target compound may enhance electrophilicity, influencing binding to biological targets. However, excessive electron withdrawal could reduce bioavailability.
- Heterocyclic Substituents : Analogs with pyrazole (), triazole (), or thienyl () groups demonstrate how heterocycles can improve target selectivity or metabolic stability.
Crystallographic and Physicochemical Comparisons
- Crystal Packing : Derivatives like N-(4-bromophenyl)-2-(2-thienyl)acetamide () exhibit stabilized crystal structures via π-π stacking and hydrogen bonding, influenced by thienyl or bromo substituents. The nitrobenzyloxy group in the target compound may similarly enhance intermolecular interactions .
- Solubility : The 4-nitrobenzyloxy group’s hydrophobicity could reduce aqueous solubility compared to sulfonamide-containing analogs (e.g., 36 and 37 ), which possess polar sulfonamide moieties .
Biological Activity
N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C₁₅H₁₂Cl₂N₂O₄
- Molecular Weight : 327.17 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its antimicrobial and anticancer properties. The compound's structure, particularly the presence of the dichloro and nitro groups, is believed to play a significant role in its activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, acetamides are known for their effectiveness against various bacterial strains, including Klebsiella pneumoniae . The presence of halogen substituents, such as chlorine and nitro groups, enhances the interaction of these compounds with bacterial enzymes, potentially leading to cell lysis.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Klebsiella pneumoniae | TBD | |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound is under investigation. Compounds with similar structures have shown promise against various cancer cell lines. The efficacy often correlates with the presence of electron-withdrawing groups like nitro and halogens on the phenyl ring.
Table 2: Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 (colon cancer) | TBD | |
| Thiazole Derivative | A431 (skin cancer) | <1.0 |
Case Studies and Research Findings
- Antibacterial Studies : A study focusing on related acetamides highlighted the importance of structural modifications in enhancing antibacterial efficacy. The introduction of chloro atoms at specific positions was found to significantly increase activity against resistant bacterial strains .
- Cytotoxicity and Pharmacokinetics : Preliminary studies suggest that compounds similar to this compound exhibit favorable cytotoxic profiles while maintaining good pharmacokinetic properties, indicating potential for oral administration .
- Mechanism of Action : The proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This mechanism is common among many acetamide derivatives .
Q & A
Basic: What are the standard synthetic routes for N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide?
The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:
- Step 1: Nitrobenzyl ether formation: React 2,4-dichloro-5-hydroxyphenylamine with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the nitrobenzyloxy group.
- Step 2: Acetylation: Treat the intermediate with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety .
Alternative methods may involve Ullmann coupling or Buchwald-Hartwig amination for aryl ether formation, depending on substrate reactivity .
Basic: Which spectroscopic methods are employed for structural characterization?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., splitting of aromatic protons due to dichloro and nitro groups) and acetamide resonance (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch of acetamide) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns, ensuring no impurities from incomplete reactions .
Advanced: How to optimize reaction conditions to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous drying to avoid hydrolysis .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) can improve coupling efficiency in ether-forming steps .
- Temperature Control : Lower temperatures (0–5°C) during acetylation reduce side reactions (e.g., over-acetylation) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Advanced: What are the strategies to analyze conflicting spectral data during structure elucidation?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like ACD/Labs or Gaussian) to resolve ambiguities in aromatic proton assignments .
- 2D NMR (COSY, HSQC, HMBC) : Identify through-space (NOESY) and through-bond (HSQC) correlations to confirm connectivity between the nitrobenzyloxy group and the phenyl ring .
- Elemental Analysis : Validate empirical formula discrepancies caused by residual solvents or incomplete substitution .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases, given the electron-withdrawing nitro and chloro groups that may interact with catalytic sites .
- Cytotoxicity Screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential. IC₅₀ values should be compared with controls like doxorubicin .
- Reactive Oxygen Species (ROS) Detection : Fluorometric assays (e.g., DCFH-DA) to determine if the nitro group induces oxidative stress in bacterial or fungal models .
Advanced: How to assess stability under varying pH and temperature conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group at extreme pH) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected due to aromatic stability) .
- Light Sensitivity : Expose to UV-Vis light (300–500 nm) and monitor changes via UV spectroscopy; nitro groups may photosensitize degradation .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-Response Replication : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false negatives/positives .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
- Target Specificity : Employ CRISPR/Cas9 knockout models to confirm whether activity is mediated by hypothesized pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
